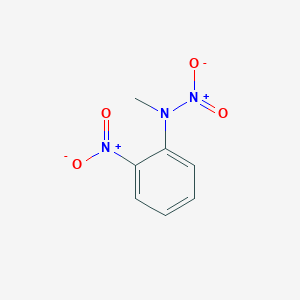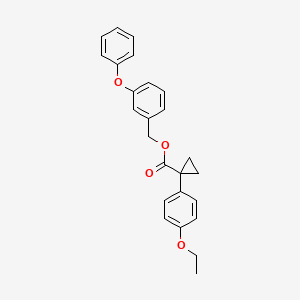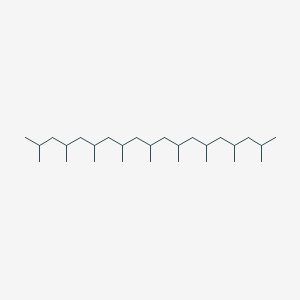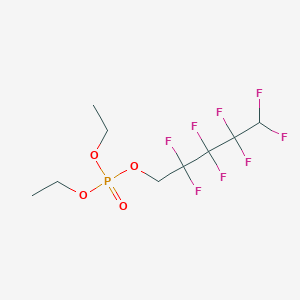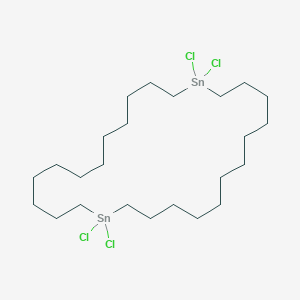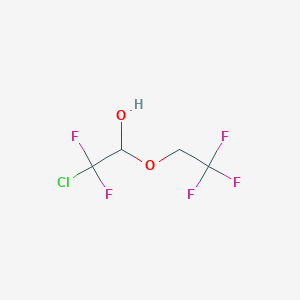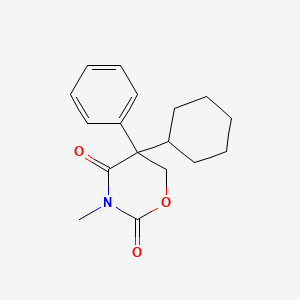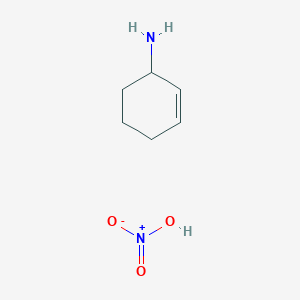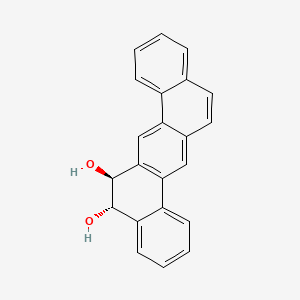![molecular formula C11H14O3 B14344350 2-[(Benzyloxy)methoxy]propanal CAS No. 91751-31-4](/img/structure/B14344350.png)
2-[(Benzyloxy)methoxy]propanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Benzyloxy)methoxy]propanal: is an organic compound with the molecular formula C11H14O3 . It is an aldehyde derivative, characterized by the presence of a benzyloxy group and a methoxy group attached to a propanal backbone. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzyloxy)methoxy]propanal typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzyl alcohol, methanol, and propanal.
Protection of Hydroxyl Group: Benzyl alcohol is first converted to benzyl chloride using thionyl chloride (SOCl2) under reflux conditions.
Formation of Benzyloxy Group: The benzyl chloride is then reacted with sodium methoxide (NaOMe) in methanol to form the benzyloxy group.
Aldol Condensation: The benzyloxy compound is subjected to aldol condensation with propanal in the presence of a base such as sodium hydroxide (NaOH) to form the desired product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Benzyloxy)methoxy]propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a suitable base.
Major Products
Oxidation: 2-[(Benzyloxy)methoxy]propanoic acid.
Reduction: 2-[(Benzyloxy)methoxy]propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[(Benzyloxy)methoxy]propanal has several applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[(Benzyloxy)methoxy]propanal involves its reactivity as an aldehyde. The aldehyde group can undergo nucleophilic addition reactions, forming various adducts with nucleophiles. The benzyloxy group can also participate in reactions, influencing the overall reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[(Benzyloxy)methoxy]ethanol: Similar structure but with an alcohol group instead of an aldehyde.
2-[(Benzyloxy)methoxy]acetic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
2-[(Benzyloxy)methoxy]acetone: Similar structure but with a ketone group instead of an aldehyde.
Uniqueness
2-[(Benzyloxy)methoxy]propanal is unique due to its combination of a benzyloxy group and an aldehyde group, which imparts distinct reactivity and potential applications. The presence of both functional groups allows for diverse chemical transformations and makes it a valuable intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
91751-31-4 |
|---|---|
Molekularformel |
C11H14O3 |
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
2-(phenylmethoxymethoxy)propanal |
InChI |
InChI=1S/C11H14O3/c1-10(7-12)14-9-13-8-11-5-3-2-4-6-11/h2-7,10H,8-9H2,1H3 |
InChI-Schlüssel |
HOLIWIAOUNQYRC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C=O)OCOCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


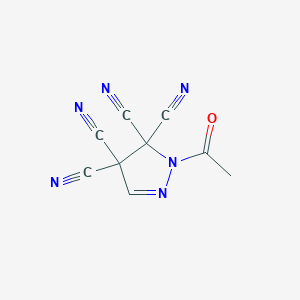
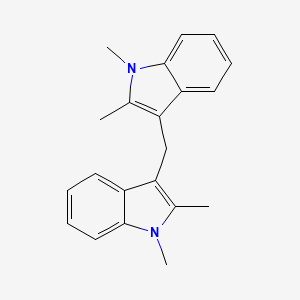
![6,7,8,8a-Tetrahydro-4aH-[1,4]dithiino[2,3-b]pyran-2,3-dicarbonitrile](/img/structure/B14344279.png)
![Trimethyl[(3-pentadecylcyclohex-1-EN-1-YL)oxy]silane](/img/structure/B14344289.png)
